molecular formula C18H15ClN4O2S B4052300 6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B4052300
M. Wt: 386.9 g/mol
InChI Key: LPFDATRGAHMYHQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0604246 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in this field involves the synthesis and characterization of novel compounds with similar structural motifs. For instance, studies have reported on the synthesis of thiazolo[5,4-d]pyrimidines and imidazothiazole derivatives, highlighting methods for preparing compounds with potential biological activities. These processes often involve reactions such as ring closure and cyclization to produce derivatives with varied functional groups, aiming to explore their chemical and physical properties (El-Bayouki & Basyouni, 1988); (Abignente et al., 1983).

Potential Biological Activities

The research also delves into the potential biological activities of these compounds, including antimicrobial and antitumor properties. For example, some studies focus on evaluating the antimicrobial activities of novel 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, suggesting that certain derivatives exhibit significant inhibition against bacterial and fungal growth (Akbari et al., 2008). Another area of interest is the investigation into antitumor agents, where imidazotetrazine derivatives have been studied for their broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer treatment (Stevens et al., 1984).

Properties

IUPAC Name

6-(4-chlorophenyl)-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-11(14-7-8-25-21-14)22(2)17(24)16-10-26-18-20-15(9-23(16)18)12-3-5-13(19)6-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFDATRGAHMYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N(C)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 4
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6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
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6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(4-chlorophenyl)-N-[1-(3-isoxazolyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.